Cas no 2482937-80-2 ((R)-3-Benzyloxycarbonylamino-2-(trityl-amino)-propionic acid methyl ester)
(R)-3-Benzyloxycarbonylamino-2-(trityl-amino)-propionic acid methyl ester Chemical and Physical Properties
Names and Identifiers
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- (R)-3-Benzyloxycarbonylamino-2-(trityl-amino)-propionic acid methyl ester
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- MDL: MFCD32716706
- Inchi: 1S/C31H30N2O4/c1-36-29(34)28(22-32-30(35)37-23-24-14-6-2-7-15-24)33-31(25-16-8-3-9-17-25,26-18-10-4-11-19-26)27-20-12-5-13-21-27/h2-21,28,33H,22-23H2,1H3,(H,32,35)/t28-/m1/s1
- InChI Key: PSYLRDJHRXRZJU-MUUNZHRXSA-N
- SMILES: C(OC)(=O)[C@@H](CNC(OCC1=CC=CC=C1)=O)NC(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
(R)-3-Benzyloxycarbonylamino-2-(trityl-amino)-propionic acid methyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1130675-100mg |
(R)-3-Benzyloxycarbonylamino-2-(trityl-amino)-propionic acid methyl ester |
2482937-80-2 | 95% | 100mg |
$255 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1130675-250mg |
(R)-3-Benzyloxycarbonylamino-2-(trityl-amino)-propionic acid methyl ester |
2482937-80-2 | 95% | 250mg |
$370 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1130675-500mg |
(R)-3-Benzyloxycarbonylamino-2-(trityl-amino)-propionic acid methyl ester |
2482937-80-2 | 95% | 500mg |
$610 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1130675-1g |
(R)-3-Benzyloxycarbonylamino-2-(trityl-amino)-propionic acid methyl ester |
2482937-80-2 | 95% | 1g |
$1115 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1130675-5g |
(R)-3-Benzyloxycarbonylamino-2-(trityl-amino)-propionic acid methyl ester |
2482937-80-2 | 95% | 5g |
$4475 | 2024-07-28 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 15R0673-1g |
(R)-3-Benzyloxycarbonylamino-2-(trityl-amino)-propionic acid methyl ester |
2482937-80-2 | 97% | 1g |
¥8726.45 | 2024-04-18 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 15R0673-5g |
(R)-3-Benzyloxycarbonylamino-2-(trityl-amino)-propionic acid methyl ester |
2482937-80-2 | 97% | 5g |
¥34958.27 | 2024-04-18 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 15R0673-500mg |
(R)-3-Benzyloxycarbonylamino-2-(trityl-amino)-propionic acid methyl ester |
2482937-80-2 | 97% | 500mg |
¥4800.42 | 2024-04-18 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 15R0673-250mg |
(R)-3-Benzyloxycarbonylamino-2-(trityl-amino)-propionic acid methyl ester |
2482937-80-2 | 97% | 250mg |
¥2841.78 | 2024-04-18 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 15R0673-100mg |
(R)-3-Benzyloxycarbonylamino-2-(trityl-amino)-propionic acid methyl ester |
2482937-80-2 | 97% | 100mg |
¥1853.72 | 2024-04-18 |
(R)-3-Benzyloxycarbonylamino-2-(trityl-amino)-propionic acid methyl ester Suppliers
(R)-3-Benzyloxycarbonylamino-2-(trityl-amino)-propionic acid methyl ester Related Literature
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Yingbo Li,Nada Mehio,Huizhou Liu,Sheng Dai Green Chem., 2015,17, 2981-2993
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
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Raheleh Torabi,Hedayatollah Ghourchian,Massoud Amanlou Org. Biomol. Chem., 2016,14, 8141-8153
Additional information on (R)-3-Benzyloxycarbonylamino-2-(trityl-amino)-propionic acid methyl ester
(R)-3-Benzyloxycarbonylamino-2-(trityl-amino)-propionic acid methyl ester: A Versatile Building Block in Chiral Molecule Synthesis and Drug Discovery
(R)-3-Benzyloxycarbonylamino-2-(trityl-amino)-propionic acid methyl ester is a chiral amino acid derivative with a complex molecular structure that combines multiple functional groups, making it a promising candidate for applications in synthetic chemistry and pharmaceutical research. Its unique chemical framework, characterized by the presence of benzyloxycarbonyl (Z-group), trityl (Tri-phenylmethyl) protecting groups, and a propionic acid methyl ester moiety, enables it to serve as a key intermediate in the development of targeted therapies and enzyme inhibitors. The compound’s stereochemical configuration, specifically the (R)-configuration of the chiral center, is critical for its biological activity and selectivity, which are central to modern drug discovery strategies.
Recent advancements in synthetic biology and computational chemistry have highlighted the importance of chiral molecule synthesis in creating bioactive compounds with enhanced therapeutic potential. The benzyloxycarbonyl group in (R)-3-Benzyloxycarbonylamino-2-(trityl-amino)-propionic acid methyl ester is particularly noteworthy, as it provides a stable protecting group for amino functionalities while allowing for controlled deprotection during chemical synthesis. This feature is crucial for optimizing the reactivity and selectivity of the molecule in peptide chemistry and oligonucleotide synthesis, where precise control over functional group accessibility is required.
The trityl group in the compound further contributes to its utility in organic synthesis by acting as a robust protecting group for amino functionalities. This group is known for its stability under acidic and basic conditions, making it ideal for applications in solid-phase peptide synthesis and <
Recent studies have demonstrated the potential of (R)-3-Benzyloxycarbonylamino-2-(trityl-amino)-propionic acid methyl ester in the development of targeted drug delivery systems. The compound’s unique chemical structure allows it to serve as a scaffold for the incorporation of bioactive moieties, such as antibodies, peptides, or small molecule inhibitors, which can be tailored to interact with specific biological targets. This approach is particularly relevant in the context of precision medicine, where the ability to design drugs with high specificity and minimal off-target effects is essential.
Additionally, the methyl ester group in the compound plays a critical role in its solubility and reactivity. The ester functionality can be selectively hydrolyzed under mild conditions, enabling the synthesis of amino acid derivatives with diverse applications in biomaterials and drug delivery. This property is particularly valuable in the development of prodrugs, where the ester group can be cleaved in vivo to release the active drug molecule at the target site.
From a synthetic chemistry perspective, the synthesis of (R)-3-Benzyloxycarbonylamino-2-(trityl-amino)-propionic acid methyl ester involves multiple steps, including the protection of amino groups, the formation of the propionic acid backbone, and the introduction of the trityl group. These steps require careful control of reaction conditions to ensure the stereochemical integrity of the final product. The use of asymmetric catalysis and chiral auxiliaries is often employed to achieve the desired (R)-configuration, which is critical for the compound’s biological activity.
Recent advancements in computational chemistry have also contributed to the understanding of the compound’s behavior in biological systems. Molecular modeling studies have shown that the chiral center in (R)-3-Benzyloxycarbonylamino-2-(trityl-amino)-propionic acid methyl ester plays a significant role in its interaction with enzyme active sites and biomolecular targets. This insight has led to the development of structure-based drug design strategies, where the compound is used as a template for the design of more potent and selective inhibitors.
In summary, (R)-3-Benzyloxycarbonylamino-2-(trityl-amino)-propionic acid methyl ester is a versatile compound with a wide range of applications in synthetic chemistry, pharmaceutical research, and biotechnology. Its unique chemical structure, characterized by the presence of multiple functional groups and a chiral center, makes it a valuable tool for the development of targeted therapies, drug delivery systems, and biomaterials. As research in organic synthesis and computational chemistry continues to advance, the potential applications of this compound are likely to expand further, contributing to the development of more effective and selective therapeutic agents.
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